1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea
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Description
1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea, also known as CPI-455, is a small molecule inhibitor that has been shown to have potential therapeutic applications. This compound has been studied for its ability to inhibit a specific protein, which is involved in various cellular processes.
Scientific Research Applications
Synthesis and Characterization
Compounds related to pyrazoles and thiophenes have been synthesized and characterized, demonstrating the broad interest in these heterocycles due to their diverse biological and chemical properties. For instance, N-confused porphyrin derivatives have been synthesized, showcasing the reactivity of active methylene compounds with the 3-C position of N-confused porphyrin, offering a novel type of derivatives in good yield without any catalyst requirement (Xiaofang Li et al., 2011). Similarly, the synthesis of novel chitosan Schiff bases based on heterocyclic moieties like pyrazole demonstrates their potential for biological applications, characterized by spectral analyses and evaluated for antimicrobial activity (A. Hamed et al., 2020).
Antimicrobial Activity
The antimicrobial activity of synthesized compounds incorporating pyrazole or thiophene units has been a focus area, indicating the potential of these compounds in developing new antimicrobial agents. For example, Schiff bases of chitosan derived from heteroaryl pyrazole derivatives have been screened for their biological activity against various bacteria and fungi, revealing that antimicrobial activity depends on the Schiff base moiety (A. Hamed et al., 2020).
Antitumor Evaluation
Research into the antitumor properties of pyrazole and thiophene derivatives has shown promising results. A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents against hepatocellular carcinoma (HepG2) cell lines highlighted the significant activities of certain compounds, with IC50 values suggesting potent efficacy (S. M. Gomha et al., 2016).
Novel Synthesis Approaches
Innovative synthesis methods for creating polyfunctionally substituted heterocyclic compounds derived from thiophene have been explored, leading to diverse derivatives with significant antitumor activities. These methodologies emphasize the utility of these compounds in medicinal chemistry and drug discovery, offering a wide range of biological activities and potential applications (H. Shams et al., 2010).
properties
IUPAC Name |
1-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c27-22(23-13-12-17-7-2-1-3-8-17)24-16-18-15-20(21-11-6-14-28-21)26(25-18)19-9-4-5-10-19/h1-3,6-8,11,14-15,19H,4-5,9-10,12-13,16H2,(H2,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQLFCGXHAZSOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)NCCC3=CC=CC=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea |
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